molecular formula C21H18ClN3O2S B2579612 2-(4-chlorophenoxy)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylpropanamide CAS No. 1705096-33-8

2-(4-chlorophenoxy)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylpropanamide

Cat. No.: B2579612
CAS No.: 1705096-33-8
M. Wt: 411.9
InChI Key: KTJWDBJWKITUKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylpropanamide is a small molecule compound recognized in scientific research for its potential as an inhibitor of Receptor-interacting serine/threonine-protein kinase 1 (RIP1) . RIP1 is a key regulator of programmed cell death pathways, specifically necroptosis, a form of inflammatory cell death . The strategic incorporation of the imidazo[2,1-b]thiazole scaffold, a known heterocyclic system in medicinal chemistry, contributes to the compound's biological activity and interaction with the kinase target . By selectively inhibiting RIP1 kinase activity, this compound provides researchers with a valuable chemical tool to probe the mechanisms of necroptosis and its role in various pathological conditions . Its primary research applications include investigating the pathogenesis of autoimmune diseases, neurodegenerative disorders, and acute inflammatory syndromes, as well as screening for novel therapeutic agents targeting this critical cell death pathway . This product is supplied for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O2S/c1-21(2,27-15-9-7-14(22)8-10-15)19(26)23-17-6-4-3-5-16(17)18-13-25-11-12-28-20(25)24-18/h3-13H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJWDBJWKITUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC=CC=C1C2=CN3C=CSC3=N2)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thiol derivatives

Scientific Research Applications

Antitumor Activity

Imidazo[2,1-b]thiazole derivatives have demonstrated significant potential as anticancer agents. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, studies have shown that derivatives with specific substitutions at the imidazole ring can effectively inhibit tubulin assembly, leading to cell cycle arrest in cancer cells. In particular, compounds that include the 4-chlorophenyl group have been associated with increased cytotoxicity against various cancer cell lines, including colon cancer cells (HT-29) .

Case Studies

  • Cytotoxicity Evaluation : A study reported that certain substituted imidazo[2,1-b]thiazoles exhibited GI50 values as low as 0.04 μM against cancer cells, indicating potent antiproliferative activity .
  • Mechanism of Action : The most active compounds were found to inhibit the phosphorylation of the oncoprotein kinase Akt, a key player in cancer cell survival and proliferation .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Imidazo[2,1-b]thiazole derivatives have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis. In vitro studies indicated that certain derivatives displayed IC50 values as low as 2.03 μM against Mycobacterium tuberculosis H37Ra, showcasing their potential as new anti-tubercular agents .

Case Studies

  • Selectivity Against Mycobacterium : The synthesized benzo-[d]-imidazo-[2,1-b]-thiazole derivatives exhibited selective inhibition towards Mycobacterium tuberculosis while showing minimal activity against non-tuberculous mycobacteria .
  • Molecular Docking Studies : These studies suggested favorable binding interactions with key targets in the bacterial metabolism pathways, further supporting the antimicrobial potential of these compounds .

Anti-inflammatory Activity

Research has indicated that imidazo[2,1-b]thiazole derivatives may possess anti-inflammatory properties. The structural features of these compounds allow them to modulate inflammatory pathways effectively. In particular, compounds bearing specific substituents have been linked to reduced inflammatory responses in cellular models .

Case Studies

  • Inflammation Models : In vitro assays demonstrated that certain derivatives could downregulate pro-inflammatory cytokines, suggesting their potential utility in treating inflammatory diseases .

Summary of Findings

The applications of 2-(4-chlorophenoxy)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylpropanamide are diverse and promising across several therapeutic areas:

ApplicationActivity TypeNotable Findings
AntitumorCytotoxicityGI50 as low as 0.04 μM against cancer cell lines
MechanismInhibition of Akt phosphorylation
AntimicrobialTuberculosisIC50 values up to 2.03 μM against Mycobacterium
SelectivityMinimal activity against non-tuberculous mycobacteria
Anti-inflammatoryCytokine ModulationDownregulation of pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylpropanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Target Selectivity

  • SRT1720 and SRT2183: Both feature aromatic carboxamide groups (quinoxaline or naphthalene) linked to the imidazo[2,1-b]thiazole core, which are critical for SIRT1 activation. The piperazinylmethyl and hydroxypyrrolidinyl substituents enhance solubility and binding to SIRT1’s hydrophobic cleft . In contrast, the target compound’s 4-chlorophenoxy group may shift activity toward kinase inhibition (e.g., VEGFR2) or metabolic enzymes, as seen in Compound 5l, which inhibits VEGFR2 (5.72% at 20 μM) and shows cytotoxicity against MDA-MB-231 cells (IC50 = 1.4 μM) .

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : The 2-methylpropanamide group may resist hydrolysis better than SRT1720’s piperazine ring, which is susceptible to oxidative metabolism .

Controversies in Mechanism of Action

  • SRT1720 : While initially reported as a direct SIRT1 activator, subsequent studies questioned its specificity due to artifacts in fluorogenic assays (e.g., Fluor de Lys substrate) . Similar scrutiny may apply to the target compound if evaluated using analogous assays.

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylpropanamide is a synthetic molecule that combines a chlorophenoxy group with an imidazo-thiazole moiety. This structure suggests potential pharmacological applications, particularly in medicinal chemistry and drug design. The biological activity of this compound is primarily inferred from its structural components, which have been associated with various therapeutic effects.

Chemical Structure and Properties

The molecular formula of this compound is C19H19ClN3OC_{19}H_{19}ClN_3O, with a molecular weight of approximately 383.85 g/mol. Its logP value indicates moderate lipophilicity, which may enhance its ability to permeate biological membranes.

PropertyValue
Molecular FormulaC19H19ClN3O
Molecular Weight383.85 g/mol
logP4.6969
Polar Surface Area41.235 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Biological Activity

The biological activity of This compound is not extensively documented; however, related compounds have shown promising activities:

  • Antimicrobial Activity : Compounds containing imidazo-thiazole derivatives have been investigated for their antimicrobial properties. For instance, similar structures have demonstrated effectiveness against various bacterial strains and fungi, suggesting that our compound may exhibit similar properties due to the imidazo-thiazole component.
  • Anticancer Potential : Research indicates that imidazo-thiazole derivatives can act as anticancer agents by inhibiting key proteins involved in cancer progression, such as focal adhesion kinase (FAK). Inhibition of FAK has been linked to reduced cell migration and proliferation in cancer cells . The presence of the phenoxy group may further enhance these effects by improving binding affinity to target proteins.
  • Kinase Inhibition : The structural features of the compound suggest potential activity as a kinase inhibitor. Kinase inhibitors are critical in cancer therapy as they can block pathways that promote tumor growth and survival. Similar compounds have shown IC50 values in the nanomolar range against various kinases, indicating high potency .

Case Studies and Research Findings

Recent studies focusing on imidazo-thiazole compounds provide insights into the potential biological activities of our compound:

  • Study on FAK Inhibition : A class of imidazo[2,1-b][1,3,4]thiadiazole compounds was evaluated for their ability to inhibit FAK phosphorylation in pancreatic cancer cells. Compounds showed significant cytotoxicity with IC50 values ranging from 0.59 to 2.81 μM, suggesting that our compound may also possess similar inhibitory effects given its structural similarities .
  • Anticancer Evaluation : A series of imidazothiazole-coupled noscapinoids were synthesized and evaluated for anticancer activity. The study highlighted the importance of substituents on the imidazo-thiazole ring in enhancing biological activity, which could be applicable to our compound's design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.